N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine
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Overview
Description
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine is a chemical compound that features a bromocyclopropyl group attached to a pyrazine ring, which is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bromocyclopropyl intermediate, which can be achieved through the bromination of cyclopropylmethanol. This intermediate is then reacted with 3-fluoropyrazine-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity and selectivity through interactions with hydrogen bond donors and acceptors in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-chlorocyclopropyl)methyl]-3-fluoropyrazin-2-amine
- N-[(1-bromocyclopropyl)methyl]-3-chloropyrazin-2-amine
- N-[(1-bromocyclopropyl)methyl]-3-fluoropyridin-2-amine
Uniqueness
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine is unique due to the combination of the bromocyclopropyl group and the fluoropyrazine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of both bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN3/c9-8(1-2-8)5-13-7-6(10)11-3-4-12-7/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKALOPLWPTPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=NC=CN=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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